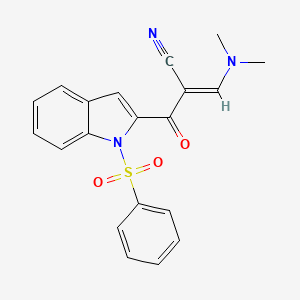![molecular formula C16H21N5O5 B2966571 methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-31-1](/img/structure/B2966571.png)
methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves cross-coupling reactions. For instance, the reaction of 8-bromocaffeine with methionine methyl ester hydrochloride in the presence of catalytic systems and bases leads to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position . The yield of the target compound is approximately 70% , and it exists as a white crystalline powder with a melting point of 251.0°C .
Molecular Structure Analysis
The molecular formula of methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is C₁₆H₂₀N₆O₆ . Key features include the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core, the methoxypropyl substituent, and the methyl acetate group. The compound exhibits characteristic absorption bands in the infrared spectrum, including those corresponding to NH , C=O , and C–O–C bonds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Spectroscopic Characterization and Computational Study
Research on imidazole derivatives, closely related to the chemical , involves their spectroscopic characterization and computational study. This includes the analysis of IR, FT-Raman, and NMR spectra, and the use of density functional theory (DFT) to investigate their reactivity properties. These studies can lead to potential applications in molecular dynamics and understanding electrophilic attack sites (Hossain et al., 2018).
Novel Synthesis Pathways
Novel synthesis methods for related compounds, such as thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, have been discovered. This research is vital for advancing the synthesis and characterization of similar complex molecules (Katner & Brown, 1990).
Antimicrobial Activities
The synthesis and evaluation of compounds with structural similarities, like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been conducted to assess their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Catalysis in Chemical Reactions
Research into N-heterocyclic carbenes, a family to which the queried compound is related, shows their efficacy as catalysts in transesterification and acylation reactions. This suggests potential uses in facilitating various organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Ionic Liquids and Solvency Behavior
Studies on ionic liquids containing functionally similar imidazolium cations indicate interesting modifications in behavior, like increased hydrophilicity and formation of liquid-liquid biphases. This can have implications in solvency and extraction processes (Holbrey, Turner, Reichert, & Rogers, 2003).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, structurally related, have been synthesized and evaluated as antiprotozoal agents. This suggests potential therapeutic applications against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
properties
IUPAC Name |
methyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-10-8-20-12-13(17-15(20)19(10)6-5-7-25-3)18(2)16(24)21(14(12)23)9-11(22)26-4/h8H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZEXQNYSUGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810115 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)




![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)


![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)
